
1-benzyl-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde (BMPPC) is a pyrazole-based carbaldehyde that has been studied for its potential applications in scientific research. BMPPC is a versatile molecule that is used in a variety of fields, such as medicinal chemistry, organic synthesis, and material sciences. BMPPC is a relatively new compound, and its structure and properties have been the subject of much recent research.
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Heterocycles
Researchers have utilized pyrazole-based aldehydes as precursors for synthesizing a wide array of novel heterocycles. For instance, Baashen et al. (2017) described a simple procedure using 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde for synthesizing novel heterocycles through reactions with various hydrazides and thioamides, highlighting the versatility of pyrazole derivatives in heterocyclic chemistry (Baashen, Abdel-Wahab, & El‐Hiti, 2017). Similarly, Cuartas et al. (2017) achieved the synthesis of reduced bipyrazoles from a simple pyrazole precursor, demonstrating the potential of microwave irradiation in facilitating these syntheses and the subsequent structural diversification of pyrazole derivatives (Cuartas, Insuasty, Cobo, & Glidewell, 2017).
Antimicrobial and Antifungal Applications
The antimicrobial and antifungal potentials of pyrazole derivatives have been a subject of significant interest. Hamed et al. (2020) synthesized novel chitosan Schiff bases incorporating heterocyclic pyrazole moieties and evaluated their antimicrobial activity against various bacterial and fungal strains. These compounds displayed activity dependent on the Schiff base moiety, indicating the influence of pyrazole derivatives on antimicrobial efficacy (Hamed, Abdelhamid, Saad, Elkady, & Elsabee, 2020).
Antioxidant and Anti-inflammatory Activities
Pyrazole derivatives have also been evaluated for their antioxidant and anti-inflammatory activities. Sudha et al. (2021) synthesized a series of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives and tested them for their potential antioxidant and anti-inflammatory properties. Some of these compounds showed significant activity, underscoring the potential therapeutic applications of pyrazole derivatives in managing oxidative stress and inflammation (Sudha, Subbaiah, & Mahalakshmi, 2021).
Synthesis of Pyrazole-Appended Chalcones
The synthesis of pyrazole-appended chalcones has been explored for their potential biological activities. Prasath et al. (2015) synthesized new quinolinyl chalcones containing a pyrazole group via Claisen–Schmidt condensation, showing promising anti-microbial properties. These findings highlight the utility of pyrazole derivatives in synthesizing bioactive chalcones with potential therapeutic applications (Prasath, Bhavana, Sarveswari, Ng, & Tiekink, 2015).
Eigenschaften
IUPAC Name |
1-benzyl-3-(4-methylphenyl)pyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c1-14-7-9-16(10-8-14)18-17(13-21)12-20(19-18)11-15-5-3-2-4-6-15/h2-10,12-13H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXDSVGUXUANIKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

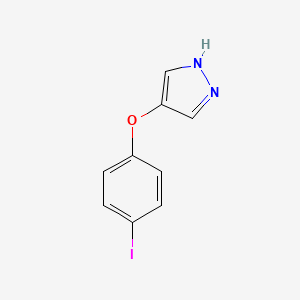
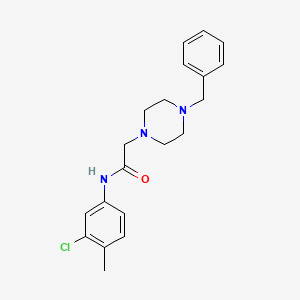
![3-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2895522.png)
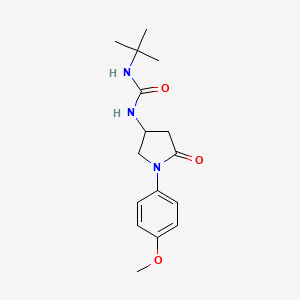
![(5E)-2-[4-(2-methylpropoxy)phenyl]-5-(4-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2895524.png)
![(Z)-2-cyano-3-[1-(1,1-dioxothiolan-3-yl)-3-methylpyrazolo[3,4-b]pyridin-5-yl]-N-naphthalen-1-ylprop-2-enamide](/img/structure/B2895525.png)

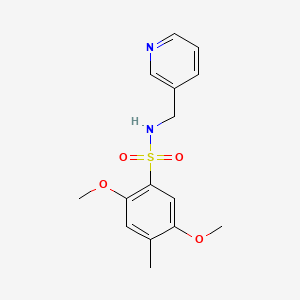
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-naphthamide](/img/structure/B2895529.png)
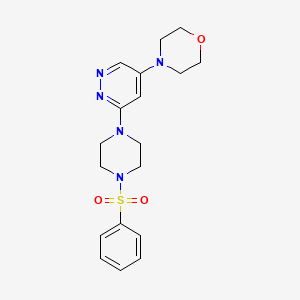
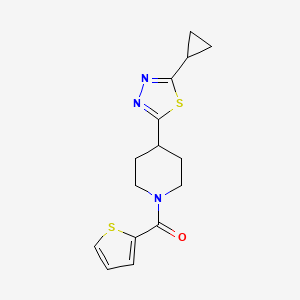
![(Z)-5-bromo-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2895534.png)

![(4E,7R,11S)-7-Amino-11-methyl-2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-8,13-dione;2,2,2-trifluoroacetic acid](/img/structure/B2895536.png)